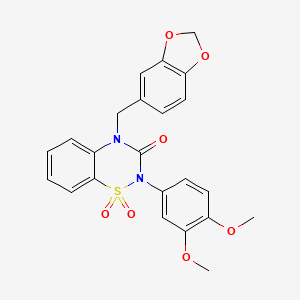

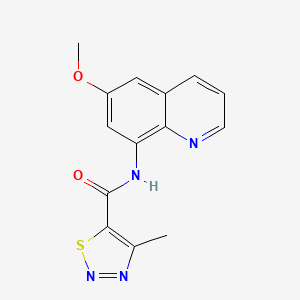

![molecular formula C17H17N3O2 B2727181 3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide CAS No. 868971-12-4](/img/structure/B2727181.png)

3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The structures of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives have been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

The bond lengths and valence angles in the compounds were close to the standard values, while the observed deviations were within the expected range .科学的研究の応用

Synthesis and Pharmacological Potential

A Simple and High-Yield Synthesis of Related Compounds : A study by Bobeldijk et al. (1990) describes a simplified method for synthesizing related compounds, which are precursors for radiopharmaceuticals. This research highlights the chemical versatility and potential applications in developing diagnostic tools (Bobeldijk et al., 1990).

H+/K+-ATPase Inhibitors : Research by Ife et al. (1989) and Kohl et al. (1992) explores derivatives with structural similarities, investigating their role as H+/K+-ATPase inhibitors, which are crucial for gastric acid secretion control. These studies contribute to understanding how modifying pyridine and benzimidazole structures can influence biological activity, offering insights into designing new therapeutic agents (Ife et al., 1989); (Kohl et al., 1992).

Chemical Synthesis and Biological Activities

Novel Benzodifuranyl Derivatives : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research demonstrates the compound's potential in drug development for inflammatory diseases (Abu‐Hashem et al., 2020).

Glucokinase Activator for Diabetes Treatment : Park et al. (2014) identified a novel glucokinase activator with potential for treating type 2 diabetes mellitus. Their findings show the compound's capability to enhance glucose uptake, presenting a promising avenue for diabetes management (Park et al., 2014).

作用機序

Target of Action

Compounds with an imidazo[1,2-a]pyridine structure, like “3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide”, have been shown to possess a broad range of biological activity . They might interact with various targets, including enzymes, receptors, and ion channels, depending on the specific functional groups present in the compound.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-12-5-4-8-20-11-14(19-16(12)20)10-18-17(21)13-6-3-7-15(9-13)22-2/h3-9,11H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIENYUKBNNQQCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

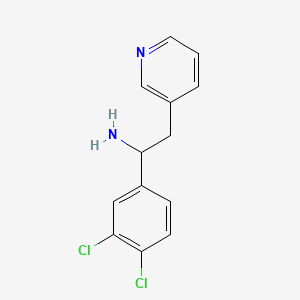

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2727098.png)

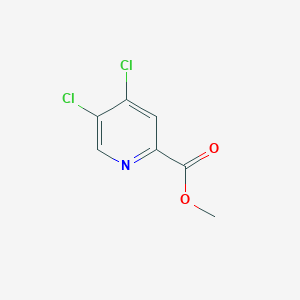

![1-[4-(1,3-Thiazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727104.png)

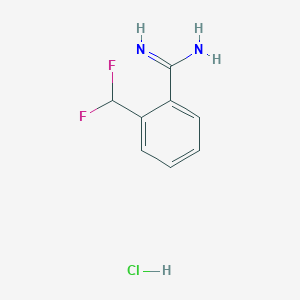

![1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2727107.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)

![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2727114.png)

![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2727119.png)